molecular formula C16H12F3NO3 B5525189 4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate

4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B5525189
M. Wt: 323.27 g/mol
InChI Key: YNGKATDDUIQTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is an organic compound with the molecular formula C16H12F3NO3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with phosgene or a suitable carbamoyl chloride to form the corresponding carbamoyl intermediate.

    Coupling with Phenyl Acetate: The carbamoyl intermediate is then reacted with phenyl acetate under appropriate conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane), to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cancer Treatment

The compound has been identified as a potential inhibitor of Raf kinase, an enzyme involved in the regulation of cell division and proliferation. Its inhibition is relevant for treating cancers characterized by hyper-proliferation and angiogenesis. Research indicates that compounds with similar structures can effectively target various types of tumors, including sarcomas and leukemias, by interfering with the signaling pathways that promote tumor growth .

Drug Development

The incorporation of trifluoromethyl groups into drug molecules has been shown to enhance their biological activity. For example, studies have demonstrated that trifluoromethylated compounds exhibit increased potency against specific targets such as serotonin uptake inhibitors and reverse transcriptase enzymes . The presence of the trifluoromethyl group in 4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate may similarly enhance its efficacy as a pharmaceutical agent.

Synthetic Methods

The synthesis of this compound can be achieved through various methodologies involving trifluoromethylation techniques. These methods include the use of trifluoromethylsilane or electrophilic trifluoromethylation reagents, which facilitate the introduction of the -CF3 group into organic molecules .

Table 1: Synthesis Overview

MethodologyDescription
TrifluoromethylationIntroduction of -CF3 using reagents like TMSCF3
Electrophilic TrifluoromethylationUtilization of electrophilic reagents for reaction

Stability and Scalability

Recent findings indicate that compounds featuring trifluoromethyl groups, including this compound, demonstrate high stability in aqueous solutions, making them suitable for various pharmaceutical formulations . The scalability of synthesis methods has also been established, allowing for the production of larger quantities necessary for clinical applications.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study on a related trifluoromethylated compound demonstrated a significant reduction in tumor size in animal models when administered over a specified period.
  • Case Study 2 : Clinical trials involving drugs with similar structures showed promising results in patients with refractory cancers, highlighting the potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The acetate group may also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate: Similar structure with a benzyl carbamate group instead of an acetate group.

    4-(N-(3-(Trifluoromethyl)phenyl)carbamoyl)morpholine: Contains a morpholine ring instead of a phenyl acetate group.

Uniqueness

4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carbamoyl and acetate groups provide opportunities for diverse chemical modifications and interactions with biological targets.

Biological Activity

4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group, which enhances lipophilicity and metabolic stability. This structural characteristic is pivotal for its interaction with various biological targets.

Structural Formula

C16H14F3NO2\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}O_2

The mechanism of action involves interactions with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, while the carbamoyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

  • Cholinesterases : The compound has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values reported in the range of 10-20 µM .
  • Cyclooxygenases (COX) : It has been evaluated for its inhibitory effects on COX-2, which is significant in inflammation processes .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : Exhibited IC50 values indicating significant anticancer activity, comparable to established chemotherapeutic agents .
  • HepG2 (Liver Cancer) : Showed promising results with an EC50 value of 10.28 µg/mL, indicating effective growth inhibition .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. The presence of the trifluoromethyl group is believed to enhance these activities due to its electron-withdrawing nature, facilitating interactions with free radicals .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50/EC50 ValueReference
AChE Inhibition-19.2 µM
BChE Inhibition-13.2 µM
COX-2 Inhibition-Moderate Activity
CytotoxicityMCF-7~10 µM
CytotoxicityHepG210.28 µg/mL

Case Study: Anticancer Activity Against MCF-7 Cells

A detailed study explored the anticancer potential of this compound against MCF-7 cells using MTT assays. The results indicated that the compound significantly inhibited cell proliferation, with mechanisms involving apoptosis induction through caspase activation pathways. This aligns with findings where similar compounds with trifluoromethyl groups demonstrated enhanced biological activities .

Properties

IUPAC Name

[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c1-10(21)23-14-7-5-11(6-8-14)15(22)20-13-4-2-3-12(9-13)16(17,18)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGKATDDUIQTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.